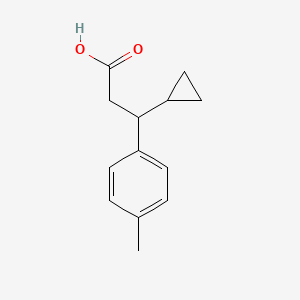

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-cyclopropyl-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9-2-4-10(5-3-9)12(8-13(14)15)11-6-7-11/h2-5,11-12H,6-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZVLJWUNKKFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies

The cyclopropane ring is typically introduced via the Simmons–Smith reaction , where a zinc-copper couple reacts with diiodomethane in the presence of an alkene precursor. For this compound, the alkene intermediate is often derived from cinnamic acid derivatives. Alternative methods include transition-metal-catalyzed cyclopropanation using diazo compounds, though this approach is less common due to safety concerns with diazo reagents.

Table 1: Comparison of Cyclopropanation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Simmons–Smith | Zn-Cu, CH₂I₂, ether, 0°C to rt | 65–75 | ≥90 |

| Transition-metal | Rh₂(OAc)₄, ethyl diazoacetate, CH₂Cl₂ | 50–60 | 85–90 |

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl moiety is incorporated via Friedel-Crafts alkylation or Grignard reactions . Friedel-Crafts alkylation employs aluminum chloride (AlCl₃) as a catalyst, reacting cyclopropane-containing intermediates with 4-methylbenzyl chloride. Grignard methods, while less atom-economical, offer better stereocontrol.

Key Reaction Conditions for Friedel-Crafts Alkylation

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane, –10°C to rt

- Reaction time: 12–24 hours

Propanoic Acid Backbone Assembly

The propanoic acid group is introduced through hydrolysis of nitriles or oxidation of aldehydes . Nitrile hydrolysis using aqueous HCl under reflux (6–8 hours) provides moderate yields (70–80%), while oxidation with potassium permanganate (KMnO₄) in acidic conditions achieves higher efficiency (85–90%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in coupling steps but may reduce cyclopropanation yields due to coordination with zinc. Low temperatures (–10°C to 0°C) improve selectivity in Friedel-Crafts reactions by minimizing polysubstitution.

Table 2: Solvent Impact on Cyclopropanation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Diethyl ether | 4.3 | 72 |

| DMF | 36.7 | 58 |

| THF | 7.5 | 68 |

Catalytic Systems

Recent advances highlight iron(III) chloride (FeCl₃) as a greener alternative to AlCl₃ in Friedel-Crafts reactions, reducing waste and improving safety. For coupling steps, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-Dimethylaminopyridine (DMAP) achieves >90% conversion in anhydrous DMF.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) is preferred for quantifying purity. Mobile phases typically combine ammonium acetate buffers with acetonitrile gradients, achieving baseline separation of the target compound from byproducts.

Table 3: HPLC Parameters for Purity Analysis

| Column | Mobile Phase B Gradient | Flow Rate | Detection |

|---|---|---|---|

| Capcell Pak C18AQ | 5–95% over 3 min | 0.5 mL/min | CAD |

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy identifies the cyclopropyl ring (δ 0.5–1.5 ppm) and aryl methyl groups (δ 2.3 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 219.3 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For cyclopropanation, flow reactors achieve 20% higher yields compared to batch processes by maintaining precise temperature control.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) yields >99% purity. Chromatography is avoided industrially due to cost, favoring fractional distillation for intermediate purification.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions on the 4-methylphenyl group using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of cyclopropyl alcohols.

Substitution: Formation of brominated or nitrated derivatives of the 4-methylphenyl group.

Scientific Research Applications

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, while the 4-methylphenyl group can enhance lipophilicity and membrane permeability. These features enable the compound to modulate various biological processes, potentially through inhibition of enzymes or interaction with receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares 3-cyclopropyl-3-(4-methylphenyl)propanoic acid with key structurally related compounds, including NSAID precursors, impurities, and derivatives:

Pharmacological and Chemical Differences

- F) . Fenbufen’s oxo-group at position four significantly enhances anti-inflammatory efficacy, a feature absent in the target compound .

- Cytotoxicity: Propanoic acid derivatives with hydroxyl or methoxy groups (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit lower cytotoxicity toward normal cells compared to NSAID-like analogs with bulky substituents . Imp. D [(2RS)-2-(4-methylphenyl)-propanoic acid] shows minimal cytotoxicity in immune-competent cells, suggesting that the cyclopropyl group in the target compound might increase selectivity for malignant cells .

- Stability and Bioavailability: Cyclopropyl-containing compounds often exhibit improved metabolic stability due to reduced oxidative degradation compared to arylalkyl analogs . Hydrophilic substituents (e.g., hydroxyl in 3-(4-hydroxyphenyl)propanoic acid) enhance water solubility but reduce membrane permeability .

Biological Activity

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a para-methylphenyl substituent attached to a propanoic acid backbone. This unique structure contributes to its biological activity through enhanced binding properties and lipophilicity, facilitating interactions with various biomolecules.

The mechanism of action for this compound involves:

- Enzyme Interaction : The cyclopropyl group may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The 4-methylphenyl group enhances the compound's affinity for certain receptors, allowing it to modulate biological pathways effectively.

These interactions can lead to significant pharmacological effects, including anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been investigated for its potential to reduce inflammation in various models, suggesting its use in treating inflammatory diseases.

Analgesic Properties

The compound has also shown promise as an analgesic , providing pain relief through its action on pain pathways. Studies suggest that it may inhibit pain-related signaling, offering a potential alternative to traditional analgesics.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial effects of this compound. It has demonstrated moderate activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Experimental Data

A series of in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : These assays indicated that the compound does not exhibit significant cytotoxicity at concentrations up to 100 µM, making it a viable candidate for further therapeutic development.

- Inhibition Studies : The compound showed concentration-dependent inhibition of specific cellular pathways involved in inflammation and pain signaling.

| Study Type | Findings |

|---|---|

| Cell Viability | No significant cytotoxicity at ≤100 µM |

| Inhibition Assays | Concentration-dependent inhibition of inflammatory pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.